(4-Chloropyridin-3-yl)Zinc bromide
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Overview
Description
(4-Chloropyridin-3-yl)Zinc bromide is an organozinc compound that features a zinc atom bonded to a 4-chloropyridin-3-yl group and a bromide ion. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Chloropyridin-3-yl)Zinc bromide can be synthesized through the reaction of 4-chloropyridine with zinc bromide in the presence of a suitable solvent. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the formation of a Grignard reagent, which then reacts with zinc bromide to form the desired organozinc compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the zinc-bonded group is replaced by another nucleophile.
Cross-Coupling Reactions: This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, organic halides, and bases such as triethylamine.
Conditions: Inert atmosphere, typically at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions are often complex organic molecules that incorporate the 4-chloropyridin-3-yl group, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
(4-Chloropyridin-3-yl)Zinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, especially those targeting specific biological pathways.
Industry: Applied in the production of agrochemicals, polymers, and other industrially relevant compounds.
Mechanism of Action
The mechanism by which (4-Chloropyridin-3-yl)Zinc bromide exerts its effects is primarily through its role as a nucleophile in chemical reactions. The zinc atom facilitates the transfer of the 4-chloropyridin-3-yl group to other molecules, enabling the formation of new chemical bonds. This process often involves the activation of the zinc-carbon bond by a catalyst, such as palladium, which then participates in the reaction with an electrophile.
Comparison with Similar Compounds
- 2-Chloropyridin-3-yl)Zinc bromide
- 3-Chloropyridin-3-yl)Zinc bromide
- 4-Bromopyridin-3-yl)Zinc bromide
Comparison: (4-Chloropyridin-3-yl)Zinc bromide is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different selectivity and efficiency in cross-coupling reactions, making it a valuable reagent in specific synthetic applications.
Properties
Molecular Formula |
C5H3BrClNZn |
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Molecular Weight |
257.8 g/mol |
IUPAC Name |
bromozinc(1+);4-chloro-3H-pyridin-3-ide |
InChI |
InChI=1S/C5H3ClN.BrH.Zn/c6-5-1-3-7-4-2-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
SBMGGNKCGPGEEY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C[C-]=C1Cl.[Zn+]Br |
Origin of Product |
United States |
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